N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide
Description
N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at position 6 and a dibenzylsulfonamide moiety at position 2.
Properties
IUPAC Name |
N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-2-30-25-15-13-24-18-26(16-14-23(24)17-25)31(28,29)27(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-18H,2,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHRFUDENFCYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Chemical Reactions Analysis
N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include pyridine, which acts as a base to absorb the HCl generated during the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide has been widely applied in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide with sulfonamide and acetamide derivatives from diverse chemical classes, focusing on structural features and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Diversity: The naphthalene core in the target compound contrasts with benzothiazole (EP3348550A1) or quinoline (Biopharmacule catalog) derivatives. Naphthalene-based sulfonamides (e.g., N-(2-naphthyl)-p-toluenesulfonamide) share aromatic bulk but lack the ethoxy and dibenzyl groups, which may reduce steric hindrance compared to the target compound .
Substituent Effects: Ethoxy vs. Dibenzylsulfonamide: Unlike simpler sulfonamides (e.g., p-toluenesulfonamide), the dibenzyl substitution could hinder rotational freedom, affecting binding to enzyme active sites .
Electronic Properties :
- Trifluoromethyl (CF₃) groups in benzothiazole derivatives (EP3348550A1) are strong electron-withdrawing groups, enhancing metabolic stability compared to the electron-donating ethoxy group in the target compound .
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